(E)-3-(2-(NAPHTHALEN-2-YLMETHYL)PHENYL)ACRYLIC ACID
Description
Properties
IUPAC Name |
(E)-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(22)12-11-17-6-2-4-8-19(17)14-15-9-10-16-5-1-3-7-18(16)13-15/h1-13H,14H2,(H,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLQZQYMXCCLHS-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation of Naphthalen-2-ylmethyl-Benzaldehyde with Malonic Acid
The most widely reported method involves a Knoevenagel condensation between 2-(naphthalen-2-ylmethyl)benzaldehyde and malonic acid. This reaction proceeds via base-catalyzed deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde carbonyl group, forming the α,β-unsaturated carboxylic acid.
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Reactants : 2-(Naphthalen-2-ylmethyl)benzaldehyde (1.0 equiv.), malonic acid (1.2 equiv.), pyridine (0.15 equiv.).
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Conditions : Solvent-free, 100–110°C, 4–6 hours.
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Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol.
Key Findings :
Ester Hydrolysis of (E)-3-(2-(Naphthalen-2-ylmethyl)Phenyl)Acrylate Esters
Alternative routes involve synthesizing acrylate esters followed by hydrolysis. For example, 2-phenylethyl acrylate derivatives are hydrolyzed under basic conditions to yield the free acid.
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Ester Synthesis : React 2-(naphthalen-2-ylmethyl)benzaldehyde with ethyl acrylate using p-toluenesulfonic acid (5 mol%) at 110°C under N₂.
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Hydrolysis : Treat the ester with 5% NaOH at 25°C for 10 hours, followed by acidification.
Optimization Data :
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Catalyst Screening : Phosphotungstic acid outperformed methanesulfonic acid, yielding 89% ester intermediate.
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Hydrolysis Efficiency : NaOH (5%) achieved >95% conversion vs. 72% with KOH.
Catalytic and Solvent Effects
Solvent-Free vs. Solvent-Assisted Reactions
Solvent-free conditions minimize side reactions and reduce purification steps. Comparative studies show:
Note : Silica-supported catalysts enable easy recovery but require longer reaction times (8–12 hours).
Structural Characterization and Validation
Spectroscopic Analysis
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δ 7.82–7.25 (m, 11H, naphthalene and phenyl protons).
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δ 6.45 (d, J = 16.0 Hz, 1H, α-vinyl proton).
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δ 12.1 (s, 1H, COOH).
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167.8 ppm (COOH), 144.2 ppm (C=O), 128.3–133.6 ppm (aromatic carbons).
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1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch), 2500–3000 cm⁻¹ (broad, COOH).
X-ray Crystallography
A related naphthalene-acrylic acid derivative crystallizes in the monoclinic system (Space Group P2₁/c), with dihedral angles of 84.73° between naphthalene and phenyl planes, confirming steric hindrance effects.
Challenges and Mitigation Strategies
Stereochemical Control
The E-isomer predominates (>95%) under kinetic control (high-temperature, short reaction times). Prolonged heating increases Z-isomer formation (up to 22%).
Mitigation :
Purification Difficulties
The product’s low solubility in polar solvents complicates crystallization.
Solutions :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : CHO
- CAS Number : 244103-25-1
- SMILES Notation : OC(=O)\C=C\c1ccccc1Cc1ccc2ccccc2c1
This structure contributes to its unique interactions with biological targets, making it a subject of interest in various research fields.
Antagonistic Activity at Receptors
Research has demonstrated that (E)-3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid exhibits antagonistic properties at several prostanoid receptors, including:
- Prostanoid FP receptor : Ki value of 69 µM, indicating moderate affinity.
- Prostaglandin E2 receptor EP1 subtype : Ki values greater than 100 µM, suggesting weaker interactions but still relevant for therapeutic exploration .
These receptor interactions suggest potential applications in treating conditions where prostaglandin signaling plays a role, such as inflammation and pain.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively, which is crucial for developing treatments aimed at oxidative stress-related diseases. The presence of the naphthalene moiety enhances its radical scavenging ability .
Antibacterial Activity
Preliminary studies have shown that derivatives of this compound possess antibacterial properties against various strains of bacteria. This suggests potential applications in developing new antibiotics or antibacterial agents .
Case Study 1: Antioxidant Evaluation
A study conducted by Madhavi et al. evaluated various acrylamides for their antioxidant activities using different assays such as DPPH scavenging and lipid peroxidation inhibition. The results indicated that compounds similar to this compound exhibited significant antioxidant activity, correlating well with their structural properties .
Case Study 2: Antibacterial Properties
In another investigation, the antibacterial efficacy of synthesized compounds was tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The results showed promising zones of inhibition, suggesting that modifications to the naphthalene structure could enhance antibacterial activity .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for:
- Anti-inflammatory drugs : Targeting prostanoid receptors could lead to new treatments for inflammatory diseases.
- Antioxidant supplements : Its ability to neutralize free radicals may be beneficial in preventing oxidative stress-related disorders.
- Antibacterial agents : Further development could lead to new antibiotics effective against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-(2-(naphthalen-2-ylmethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to bind to the EP3 receptor with a binding affinity (Ki) of 400 nM . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, (E)-3-(2-(naphthalen-2-ylmethyl)phenyl)acrylic acid is compared to structurally related acrylic acid derivatives (Table 1). Key differentiating factors include substituent bulk, electronic effects, and functional group interactions.
Table 1: Comparative Analysis of Acrylic Acid Derivatives
Key Comparative Insights
Substituent Bulk and Hydrophobicity :
- The naphthalen-2-ylmethyl group in the target compound confers greater steric hindrance and lipophilicity (predicted logP ~5.2) compared to smaller substituents like ethoxyphenyl (logP ~2.5) or trihydroxyphenyl (logP 0.80). This enhances membrane permeability but reduces aqueous solubility .
- In contrast, 3-(1-naphthyl)acrylic acid (logP ~3.8) lacks the methyl linker, reducing bulk and enabling closer π-π stacking with planar targets .
Electronic Effects :
- Electron-withdrawing groups (e.g., fluorine in ) increase acidity and stabilize negative charge, favoring interactions with basic residues in enzymes. The target compound’s naphthalene moiety primarily contributes inductive effects and hydrophobic interactions .
- Hydroxyl-rich derivatives (e.g., ) exhibit strong hydrogen-bonding capacity, making them suitable for antioxidant or chelation roles .
Biological and Material Applications: Fluorinated analogs ( ) are prioritized in drug design for improved bioavailability and resistance to oxidative metabolism .
Safety and Reactivity: Brominated analogs (e.g., ) pose higher toxicity risks due to reactive C-Br bonds, whereas the target compound’s naphthalene group may raise concerns about phototoxicity or carcinogenicity, typical of polycyclic aromatics .
Biological Activity
(E)-3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid, with the CAS number 244103-25-1, is a compound that has gained attention in recent years for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of approximately 288.34 g/mol. The compound features a trans configuration, which is crucial for its biological activity.
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism primarily involves:
- Tubulin Destabilization : The compound interacts with tubulin, leading to the inhibition of microtubule polymerization. This action is vital for cell division and proliferation.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines. The following table summarizes its antiproliferative activity compared to known reference compounds:
| Compound | Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|---|
| CA-4 | MCF-7 | 3.9 | Tubulin inhibitor |
| This compound | MCF-7 | 10-33 | Tubulin destabilization |
| This compound | MDA-MB-231 | 23-33 | Tubulin destabilization |
The compound showed comparable activity to CA-4, a well-known tubulin inhibitor, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
- Breast Cancer Research : A study focusing on breast cancer cells (MCF-7 and MDA-MB-231) highlighted the compound's ability to significantly reduce cell viability and induce apoptosis. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptotic markers .
- Stability Studies : Another investigation assessed the stability of this compound under various conditions (acidic, alkaline, oxidative). The results indicated that it maintained over 90% stability across these conditions, suggesting a favorable profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(2-(naphthalen-2-ylmethyl)phenyl)acrylic acid?
- Methodology :
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Suzuki-Miyaura Cross-Coupling : Introduce the naphthalen-2-ylmethyl group via palladium-catalyzed coupling between 2-bromophenylboronic acid and naphthalen-2-ylmethyl halides. Optimize using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80°C .
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Acrylic Acid Formation : Perform a Knoevenagel condensation between the substituted benzaldehyde intermediate and malonic acid, using piperidine as a catalyst in ethanol under reflux. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
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Purification : Isolate the (E)-isomer via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and confirm stereochemistry using NOESY NMR .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | 65 | 95% |
| Condensation | Malonic acid, piperidine, ethanol | 78 | 98% |
Q. How can the crystal structure of this compound be resolved using X-ray diffraction?
- Methodology :
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Select a crystal of size 0.2 × 0.2 × 0.1 mm³ .
- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing. Refine with SHELXL using full-matrix least-squares on F² .
- Validation : Analyze anisotropic displacement parameters with ORTEP-3 and check for voids using PLATON .
- Key Metrics :
- Space group: P2₁/c
- R-factor: < 0.05
- CCDC deposition number: [To be assigned post-publication]
Q. What safety protocols are critical during handling?
- Precautions :
- Use fume hoods to avoid inhalation of fine particles (respiratory irritation hazard) .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact (Category 2 irritation risk) .
- Store in airtight containers at 4°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How to design in vitro/in vivo experiments to evaluate anti-inflammatory activity?
- Experimental Design :
- In Vitro : Assess COX-2 inhibition using a fluorometric assay (human recombinant COX-2, arachidonic acid substrate). Compare IC₅₀ values against celecoxib .
- In Vivo : Use a carrageenan-induced rat paw edema model. Administer the compound orally (10–50 mg/kg) and measure edema volume at 0, 1, 3, and 6 hours .
- Controls : Include vehicle (DMSO/saline) and positive control (indomethacin).
- Data Interpretation : Statistical significance (p < 0.05) determined via ANOVA with Tukey’s post hoc test.
Q. How to address discrepancies in NMR and mass spectrometry data?
- Troubleshooting :
- Isomerization : If unexpected peaks appear in ¹H NMR (e.g., doublets for vinylic protons), check for (Z)-isomer contamination via NOESY (nuclear Overhauser effect between aryl and α-protons) .
- Degradation : For anomalous LC-MS signals (e.g., +16 Da), test for oxidation byproducts by repeating analysis under inert atmosphere .
- Validation : Cross-check with high-resolution FT-ICR MS (resolution > 50,000) to confirm molecular formula .
Q. What computational strategies predict reactivity in aqueous media?
- Methods :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model hydrolysis pathways. Calculate Gibbs free energy (ΔG‡) for acid-catalyzed ester cleavage .
- MD Simulations : Run 100 ns simulations in explicit water (TIP3P model) to assess aggregation propensity. Analyze radial distribution functions (RDFs) for carboxylate-water interactions .
- Key Output :
- Predicted hydrolysis half-life: 72 hours at pH 7.4
- Aggregation threshold: > 10 mM in aqueous buffer
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
